Laccase-IN-5
Description
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Properties
Molecular Formula |
C16H17FN2O |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N'-(4-fluorophenyl)-4-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C16H17FN2O/c1-11(2)12-3-5-13(6-4-12)16(20)19-18-15-9-7-14(17)8-10-15/h3-11,18H,1-2H3,(H,19,20) |
InChI Key |
DRTLRFWAFLKJCI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Laccase Enzymes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide details the general mechanism of action, signaling pathways, and experimental protocols for the class of enzymes known as laccases. Specific information for a compound or enzyme named "Laccase-IN-5" is not available in the public domain. The information presented here is based on the broader knowledge of laccase enzymes.
Introduction
Laccases (EC 1.10.3.2) are a class of multi-copper oxidoreductase enzymes that are widely distributed in nature, being found in fungi, plants, bacteria, and insects.[1] They are of significant interest to the scientific community due to their broad substrate specificity and their use of molecular oxygen as an electron acceptor, producing water as the only byproduct, which makes them ideal "green catalysts" for a variety of biotechnological applications.[2][3] These applications span diverse fields including bioremediation, the food and textile industries, and organic synthesis.[1][4] This guide provides a comprehensive overview of the core mechanism of action of laccases, their biological roles, and the experimental methodologies used to study them.
Core Mechanism of Action
The catalytic core of laccase contains four copper atoms that are classified into three types based on their spectroscopic properties: Type 1 (T1), Type 2 (T2), and Type 3 (T3).[1] The T1 copper site is where the substrate binds and is oxidized.[5] The T2 and two T3 copper atoms form a trinuclear cluster that is the site of oxygen reduction.[6]
The catalytic cycle of laccase can be summarized in three main steps:
-
Substrate Oxidation: A reducing substrate binds near the T1 copper site and is oxidized by transferring one electron to the T1 copper, which becomes reduced.[7]
-
Internal Electron Transfer: The electron is then transferred from the reduced T1 copper to the trinuclear T2/T3 copper cluster.[8]
-
Oxygen Reduction: The trinuclear cluster, after receiving four electrons from four separate substrate oxidation events, binds a molecule of dioxygen (O₂) and reduces it to two molecules of water.[6][7]
This process generates a reactive free radical from the substrate, which can then undergo further non-enzymatic reactions such as polymerization, degradation, or cross-linking.[3]
Caption: General catalytic cycle of laccase enzymes.
Biological Roles and Signaling Pathways
Laccases participate in a wide array of biological processes, which vary depending on the organism.
-
In Fungi: Fungal laccases are primarily involved in lignin (B12514952) degradation, which is crucial for carbon cycling in forest ecosystems.[7] They also play roles in fungal morphogenesis, such as fruiting body formation and sporulation, as well as in pathogenesis and the detoxification of phenolic compounds.[7][9]
-
In Plants: Plant laccases are key enzymes in the polymerization of monolignols to form lignin, a critical component of the plant cell wall that provides structural support and defense against pathogens.[5][10] They are also involved in wound healing and iron metabolism.[5]
-
In Bacteria: Bacterial laccases are involved in melanin (B1238610) synthesis, protection against oxidative stress, and the degradation of various aromatic compounds.[5]
Caption: Diverse biological roles of laccase enzymes.
Experimental Protocols
The study of laccases involves a variety of experimental techniques to characterize their activity, structure, and expression.
Laccase Activity Assay
A common method to quantify laccase activity is through a spectrophotometric assay using a chromogenic substrate.
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0), the laccase substrate, and the enzyme sample.[11]
-
Common substrates include ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), guaiacol, or syringaldazine.[12]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
-
Monitor the change in absorbance at a specific wavelength corresponding to the oxidized product of the substrate (e.g., 420 nm for ABTS).[11]
-
One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the specified conditions.[11]
Zymography
Zymography is used to detect active laccase enzymes in a sample following electrophoretic separation.
Protocol:
-
Separate the protein sample on a non-reducing SDS-polyacrylamide gel.[13]
-
After electrophoresis, wash the gel with a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5) to remove SDS and allow for protein renaturation.[13]
-
Incubate the gel in a solution containing a laccase substrate (e.g., ABTS).[13]
-
Active laccase enzymes will oxidize the substrate, resulting in the formation of a colored band at the position of the enzyme in the gel.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Laccase Properties, Physiological Functions, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental–theoretical study of laccase as a detoxifier of aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laccase: Overview, Production, Mechanism of Action, Uses in Food Processing etc._Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. LACCASE5 Is Required for Lignification of the Brachypodium distachyon Culm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated levels of laccase synthesis by Pleurotus pulmonarius BPSM10 and its potential as a dye decolorizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of laccase‐like enzymes secreted by fungi isolated from a cave in northern Spain - PMC [pmc.ncbi.nlm.nih.gov]
Laccase-IN-5: A Novel Fungicide Candidate Targeting a Key Pathogenicity Factor in Plant Pathogenic Fungi
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper-containing enzymes widely distributed in fungi, plants, and bacteria. In plant pathogenic fungi, laccases play a crucial role in various processes essential for successful infection and survival, including lignin (B12514952) degradation, detoxification of host-plant-derived phenolic compounds, and melanin (B1238610) biosynthesis, which contributes to the structural integrity of infection structures like appressoria.[1][2][3] This makes fungal laccases an attractive target for the development of novel fungicides with potentially new mechanisms of action, addressing the growing concern of resistance to existing antifungal agents.
This technical guide focuses on Laccase-IN-5, a recently identified, potent inhibitor of fungal laccase. This compound, also referred to as compound 2b in the primary literature, is a novel cuminic acid derivative that has demonstrated significant antifungal activity against a range of plant pathogenic fungi.[4] This document provides a comprehensive overview of the available quantitative data on this compound's efficacy, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action and related signaling pathways.
Data Presentation: Quantitative Efficacy of this compound and Related Compounds
The antifungal activity of this compound and other novel laccase inhibitors is typically quantified by determining the half-maximal effective concentration (EC₅₀) against various fungal pathogens and the half-maximal inhibitory concentration (IC₅₀) against the laccase enzyme itself.
Table 1: Laccase Inhibitory Activity and Antifungal Efficacy of this compound (Compound 2b)
| Compound | Target Enzyme/Fungus | Parameter | Value | Reference |
| This compound (Compound 2b) | Laccase | IC₅₀ | 0.82 μM | [5] |
| This compound (Compound 2b) | Botryosphaeria dothidea | EC₅₀ | 0.96 mg/L | [4][5] |
Table 2: Comparative Antifungal Efficacy (EC₅₀ in mg/L) of Other Novel Laccase Inhibitors against Various Plant Pathogenic Fungi
| Compound | Valsa mali | Sclerotinia sclerotiorum | Rhizoctonia solani | Phytophthora capsici | Fusarium graminearum | Reference |
| F18 (Thiourea derivative) | 0.59 | 0.59 | 1.09 | 0.67 | - | [4] |
| Compound 2b (Norbornene derivative) | - | >50 | >50 | - | >50 | [6] |
| Compound 3h (Nopol derivative) | - | 3.54 | - | 4.88 | 1.09 | [2] |
Experimental Protocols
This section details the methodologies for key experiments to evaluate the efficacy and mechanism of action of laccase inhibitors like this compound.
Laccase Activity and Inhibition Assay
This protocol describes a spectrophotometric method to determine the activity of laccase and the inhibitory effect of compounds like this compound using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.[7][8]
Materials:
-
Purified fungal laccase
-
100 mM Sodium acetate (B1210297) buffer (pH 5.0)
-
10 mM ABTS solution
-
This compound or other test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing 160 µL of sodium acetate buffer and 20 µL of the test inhibitor at various concentrations.
-
Add 10 µL of the purified laccase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ABTS solution to each well.
-
Immediately measure the increase in absorbance at 420 nm every minute for 10 minutes using a microplate reader.
-
The rate of ABTS oxidation is proportional to the laccase activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Antifungal Susceptibility Testing (Microdilution Method)
This protocol outlines the determination of the EC₅₀ value of this compound against a target plant pathogenic fungus.[9]
Materials:
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Fungal spore suspension (1 x 10⁵ spores/mL)
-
This compound stock solution in DMSO
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Dispense 50 µL of PDB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the fungal spore suspension to each well.
-
Include a positive control (fungus with no inhibitor) and a negative control (medium only).
-
Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
Measure the optical density at 600 nm using a microplate reader to determine fungal growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Membrane Permeability Assay (SYTOX Green Uptake)
This assay quantifies damage to the fungal cell membrane by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[10]
Materials:
-
Fungal mycelia or spores
-
Phosphate-buffered saline (PBS)
-
This compound
-
SYTOX Green nucleic acid stain (e.g., 5 mM solution in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Harvest log-phase fungal cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined concentration (e.g., 1 x 10⁷ cells/mL).
-
Add 100 µL of the cell suspension to the wells of a 96-well black plate.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x EC₅₀) to the wells. Include a no-inhibitor control.
-
Add SYTOX Green to each well to a final concentration of 1 µM.
-
Incubate the plate at room temperature in the dark for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
An increase in fluorescence intensity indicates increased membrane permeability.
Quantification of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the intracellular accumulation of ROS.[11]
Materials:
-
Fungal mycelia
-
PBS
-
This compound
-
DCFH-DA solution (e.g., 10 mM in DMSO)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Treat fungal mycelia with this compound at various concentrations for a defined period (e.g., 1-4 hours).
-
Harvest the mycelia, wash with PBS, and resuspend in PBS.
-
Load the cells with DCFH-DA by adding it to the cell suspension to a final concentration of 10 µM and incubating at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Transfer 100 µL of the cell suspension to each well of a 96-well black plate.
-
Measure the fluorescence intensity with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
An increase in fluorescence indicates a higher level of intracellular ROS.
Mandatory Visualizations
Signaling Pathways and Mechanism of Action
Laccase inhibition by compounds like this compound disrupts the fungus's ability to neutralize oxidative stress, leading to an accumulation of reactive oxygen species (ROS). This oxidative imbalance can trigger stress-activated signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, a conserved Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately governs the expression of stress-response genes.[12][13][14]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The discovery and characterization of novel laccase inhibitors follow a structured workflow, from initial screening to detailed mechanistic studies.
Caption: Experimental workflow for laccase inhibitor discovery.
References
- 1. Regulation of laccase biosynthesis in the plant-pathogenic fungus Cryphonectria parasitica by double-stranded RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Modes‐of‐action of antifungal compounds: Stressors and (target‐site‐specific) toxins, toxicants, or toxin–stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Re-Evaluation of Imaging Methods of Reactive Oxygen and Nitrogen Species in Plants and Fungi: Influence of Cell Wall Composition [frontiersin.org]
- 5. Thin layer chromatography assay to detect laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of laccase and cellulase genes in the mycelium of Agaricus bisporus during fruit body development on a solid substrate | Mycological Research | Cambridge Core [cambridge.org]
- 7. The Determination of Assay for Laccase of Bacillus subtilis WPI with Two Classes of Chemical Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Physicochemical Characterization of Laccase from Ganoderma lucidum-CDBT1 Isolated from Its Native Habitat in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MAP Kinase Pathways in Pathogenic Fungi: Elements, Roles and Interactions [caister.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Laccase-IN-5: A Technical Guide to its Antifungal Mechanism via Oxidative Stress Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laccase-IN-5, also identified as compound 2b in recent literature, is a novel laccase inhibitor with potent antifungal properties. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the induction of oxidative stress in pathogenic fungi. The information presented herein is synthesized from publicly available research, offering a valuable resource for those engaged in the development of new antifungal agents. It is assumed for the purpose of this guide that this compound is the same as compound 2b as described in studies on cuminic acid derivatives.
Mechanism of Action
This compound exerts its antifungal effects through a multi-pronged approach that culminates in overwhelming oxidative stress and cell death. As a potent inhibitor of laccase, an essential enzyme in many fungi for processes like melanin (B1238610) synthesis and detoxification, this compound disrupts crucial physiological functions. This inhibition leads to a cascade of events including the accumulation of reactive oxygen species (ROS), increased cell membrane permeability, and ultimately, the destruction of the fungal cell wall and mycelial structure.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound (compound 2b), demonstrating its efficacy as a laccase inhibitor and an antifungal agent.
| Parameter | Value | Target | Notes |
| IC₅₀ (Laccase Inhibition) | 0.82 µM | Laccase | Half-maximal inhibitory concentration.[1] |
| Fungal Species | EC₅₀ (Antifungal Activity) | Reference Compound | Notes |
| Botryosphaeria dothidea | 0.96 mg/L | Chlorothalonil | Half-maximal effective concentration.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
In Vitro Laccase Inhibition Assay
This protocol details the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against fungal laccase.
Materials:
-
Purified fungal laccase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution to respective wells.
-
Add 160 µL of the sodium acetate buffer to each well.
-
Add 10 µL of the purified laccase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ABTS substrate solution to each well.
-
Immediately measure the absorbance at 420 nm using a microplate reader.
-
Continue to monitor the absorbance at regular intervals (e.g., every minute) for a total of 10 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of laccase inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Determination of Antifungal Activity (EC₅₀)
This protocol outlines the broth microdilution method to determine the half-maximal effective concentration (EC₅₀) of this compound against a target fungal species.
Materials:
-
This compound
-
Target fungal strain
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the this compound stock solution in the liquid growth medium in a 96-well plate.
-
Prepare a fungal spore suspension and adjust the concentration to a final density of 1 x 10⁵ spores/mL.
-
Inoculate each well of the microplate with the fungal spore suspension.
-
Include positive (fungal suspension with no inhibitor) and negative (medium only) controls.
-
Incubate the plates at the optimal growth temperature for the fungal strain for 48-72 hours.
-
After incubation, assess fungal growth by measuring the optical density at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC₅₀ value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels in fungal cells treated with this compound.
Materials:
-
Fungal cells treated with this compound (at a concentration around the EC₅₀)
-
Untreated control fungal cells
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Treat fungal cells with this compound for a specified period (e.g., 24 hours).
-
Harvest the fungal cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS containing 10 µM DCFH-DA.
-
Incubate the cells in the dark for 30 minutes at 37°C.
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Transfer the cell suspension to a 96-well black, clear-bottom microplate.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Compare the fluorescence intensity of the this compound-treated cells to the untreated control to determine the relative increase in ROS levels.
Fungal Cell Membrane Permeability Assay
This protocol uses the fluorescent dye propidium (B1200493) iodide (PI) to assess changes in fungal cell membrane permeability following treatment with this compound. PI can only enter cells with compromised membranes.
Materials:
-
Fungal cells treated with this compound
-
Untreated control fungal cells
-
Propidium iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat fungal cells with this compound for a defined period.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS containing 5 µg/mL of PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Observe the cells under a fluorescence microscope using a rhodamine filter set. Cells with compromised membranes will exhibit red fluorescence.
-
Alternatively, quantify the percentage of PI-positive cells using a flow cytometer.
-
Compare the proportion of fluorescent cells in the treated and untreated populations to assess the impact of this compound on membrane permeability.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound-induced oxidative stress and the general experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound antifungal action.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising lead compound in the development of novel fungicides. Its targeted inhibition of laccase, leading to a cascade of events culminating in fatal oxidative stress, provides a clear and potent mechanism of action. The data and protocols presented in this guide offer a foundational resource for researchers to further explore the therapeutic potential of this compound and other laccase inhibitors in combating fungal pathogens. Further investigation into the specific signaling pathways activated by the accumulation of ROS and the full spectrum of its antifungal activity is warranted.
References
Technical Guide: Understanding the Inhibitory Potency (IC50) of a Novel Laccase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are a class of multi-copper containing enzymes widely distributed in fungi, plants, and bacteria. They play a crucial role in various biological processes, including lignin (B12514952) degradation, pathogenesis, and pigment formation. Given their involvement in key physiological and pathological pathways, laccases have emerged as attractive targets for the development of novel antifungal agents and other therapeutics. This technical guide provides a comprehensive overview of the core principles and methodologies for characterizing the inhibitory potency, specifically the half-maximal inhibitory concentration (IC50), of a novel laccase inhibitor, referred to herein as Compound X.
Data Presentation: Inhibitory Potency of Laccase Inhibitors
The inhibitory activity of a compound against laccase is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity. Below is a summary of reported inhibitory values for various laccase inhibitors.
| Inhibitor | Laccase Source | Inhibition Value (µM) | Value Type | Reference |
| Compound 6e (a thiosemicarbazide (B42300) derivative) | Fungal Laccase | 0.63 | IC50 | [1] |
| Mercaptopurine | Trametes versicolor | 18 | Ki | [2] |
| Thioguanine | Trametes versicolor | 35 | Ki | [2] |
| Captopril | Trametes versicolor | 46 | Ki | [2] |
| Dimercaptopropanol | Trametes versicolor | 16 | Ki | [2] |
| Dimercaptosuccinate | Trametes versicolor | 48 | Ki | [2] |
| Sodium Azide | Trametes versicolor | 4 | Ki | [2] |
| AMTD | Trametes versicolor | 12 | Ki | [2] |
Experimental Protocols
The determination of the IC50 value for a laccase inhibitor typically involves a spectrophotometric assay that measures the enzymatic activity in the presence of varying concentrations of the inhibitor.
1. Laccase Activity Assay using ABTS as a Substrate
This protocol is adapted from standard colorimetric assays for laccase activity.
-
Objective: To measure the rate of laccase-catalyzed oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Principle: Laccase oxidizes the colorless ABTS substrate to a blue-green colored cation radical (ABTS•+), which can be quantified by measuring the increase in absorbance at 420 nm.
-
Reagents and Materials:
-
Laccase enzyme solution (e.g., from Trametes versicolor)
-
100 mM Phosphate-citrate buffer (pH 4.0)
-
2 mM ABTS solution prepared in the above buffer
-
Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a series of dilutions of Compound X in the phosphate-citrate buffer.
-
In a 96-well microplate, add a fixed amount of the laccase enzyme solution to each well.
-
Add the different concentrations of Compound X to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the ABTS substrate solution to each well.
-
Immediately measure the absorbance at 420 nm in kinetic mode, taking readings every 30 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of Compound X using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
2. Laccase Activity Assay using Syringaldazine (B1682856) as a Substrate
An alternative widely used substrate for laccase is syringaldazine.
-
Objective: To measure the rate of laccase-catalyzed oxidation of syringaldazine.
-
Principle: Laccase oxidizes syringaldazine to the corresponding quinone, resulting in an increase in absorbance at 530 nm.
-
Reagents and Materials:
-
100 mM Potassium Phosphate (B84403) buffer, pH 6.5 at 30°C
-
0.216 mM Syringaldazine solution in absolute methanol
-
Laccase enzyme solution
-
Compound X stock solution
-
-
Procedure:
-
In a cuvette, mix the potassium phosphate buffer and the laccase enzyme solution.
-
Add the desired concentration of Compound X and incubate.
-
Equilibrate the mixture to 30°C in a thermostatted spectrophotometer.
-
Initiate the reaction by adding the syringaldazine solution.
-
Record the increase in absorbance at 530 nm for approximately 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA530nm/min) from the maximum linear rate.
-
Follow the same steps as for the ABTS assay to calculate the percentage of inhibition and determine the IC50 value.
-
Mandatory Visualizations
Caption: Electron transfer pathway in the laccase catalytic cycle.
Caption: A typical workflow for laccase inhibitor screening and characterization.
References
Preliminary Toxicological Assessment of Laccase-IN-5: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a preliminary overview of the toxicological profile of Laccase-IN-5, a novel laccase inhibitor derived from cuminic acid. Due to the limited publicly available data on the specific toxicity of this compound in non-target organisms, this guide synthesizes current knowledge on its antifungal activity, mechanism of action, and the broader toxicological context of its parent compound, cuminic acid. This paper is intended to serve as a foundational resource for researchers and professionals involved in the development and safety assessment of new enzyme inhibitors. All quantitative data is presented in structured tables, and key experimental methodologies and conceptual frameworks are visualized using diagrams.
Introduction
This compound (also referred to as Compound 2b in some literature) is a recently identified inhibitor of laccase enzymes with the molecular formula C16H17FN2O and a molecular weight of 272.32.[1][2] Laccases (EC 1.10.3.2) are multicopper oxidases with a broad range of applications, from industrial processes to bioremediation.[3] The development of specific laccase inhibitors like this compound is of significant interest, particularly for applications in agriculture as antifungal agents.[1][2] Understanding the preliminary toxicological profile of such compounds is a critical step in their development pathway.
Quantitative Data Summary
The available quantitative data for this compound primarily pertains to its inhibitory and antifungal activities.[1][4] Toxicological data on non-target organisms is limited; therefore, data for the parent compound, cuminic acid, is included for context.[1][2]
| Compound | Parameter | Value | Organism/Enzyme | Source |
| This compound | IC50 | 0.82 μM | Laccase | [1][4] |
| This compound | EC50 | 0.96 mg/L | Botryosphaeria dothidea | [1][4] |
| Cuminic Acid | EC50 (Mycelial Growth) | 18.46 - 32.34 µg/mL | Fusarium oxysporum | [2] |
| Cuminic Acid | EC50 (Mycelial Growth) | 22.45 - 35.71 µg/mL | Colletotrichum lagenarium | [2] |
| Cuminic Acid | EC50 (Spore Germination) | 13.37 - 18.22 µg/mL | Fusarium oxysporum | [2] |
| Cuminic Acid | EC50 (Spore Germination) | 17.44 - 20.45 µg/mL | Colletotrichum lagenarium | [2] |
| Cumin Tincture | Maximum Safe Use Level | 30 μL/kg in feed/water | All animal species | [5] |
Table 1: Summary of In Vitro Activity and Toxicity Data
Mechanism of Action and Signaling Pathways
This compound exhibits its antifungal properties through a multi-faceted mechanism of action that disrupts the cellular integrity and function of pathogenic fungi.[1][4] The primary target is the laccase enzyme, which is crucial for various fungal processes, including pathogenesis and melanin (B1238610) synthesis.[3]
The proposed antifungal mechanism of this compound involves:
-
Increased Cell Membrane Permeability: The inhibitor compromises the integrity of the fungal cell membrane, leading to leakage of intracellular components.
-
Inhibition of Hyphal Growth: By disrupting normal cellular processes, this compound limits the extension and proliferation of fungal hyphae.
-
Cell Wall Destruction: The compound interferes with the synthesis or maintenance of the fungal cell wall, a critical structural component.
-
Induction of Oxidative Stress: this compound is reported to induce oxidative stress responses within the fungal cells, likely leading to damage of cellular macromolecules and eventual cell death.[1][4]
Caption: Proposed Antifungal Mechanism of this compound.
Experimental Protocols
While the specific experimental details for the toxicological evaluation of this compound are not publicly available, this section outlines standard methodologies that are likely employed in such preliminary studies.
Laccase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the laccase enzyme activity (IC50).
-
Enzyme and Substrate Preparation: A solution of purified laccase enzyme is prepared in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0). A chromogenic substrate, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), is also prepared.
-
Inhibitor Dilution Series: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Reaction: The laccase enzyme solution is pre-incubated with the various concentrations of this compound for a defined period. The reaction is initiated by the addition of the ABTS substrate.
-
Data Measurement: The rate of ABTS oxidation is measured spectrophotometrically by monitoring the increase in absorbance at 420 nm over time.
-
IC50 Calculation: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for Laccase Inhibition Assay.
Antifungal Susceptibility Testing
This protocol is used to determine the minimum concentration of this compound that inhibits fungal growth (EC50).
-
Fungal Culture: The target pathogenic fungus (e.g., Botryosphaeria dothidea) is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).
-
Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared and its concentration is standardized.
-
Drug Dilution: this compound is dissolved in a suitable solvent and then serially diluted in a liquid growth medium.
-
Incubation: The fungal inoculum is added to each dilution of this compound and incubated under optimal growth conditions (temperature, humidity).
-
Growth Assessment: Fungal growth is assessed visually or by measuring turbidity after a specific incubation period.
-
EC50 Determination: The effective concentration that inhibits 50% of fungal growth compared to a drug-free control is calculated.
Cytotoxicity Assay (General Protocol)
To assess the potential toxicity of this compound on non-target, mammalian cells, a standard cytotoxicity assay would be employed.
-
Cell Culture: A relevant mammalian cell line (e.g., human liver cells HepG2, or normal human fibroblasts) is cultured in a suitable medium in 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of viable cells is calculated relative to untreated control cells. An IC50 value (the concentration that causes 50% cell death) can be determined.
Toxicological Profile of Cuminic Acid
As this compound is a derivative of cuminic acid, the toxicological data of the parent compound provides a useful preliminary safety reference. Studies on cuminic acid and cumin extracts have shown:
-
Low Toxicity to Non-Target Organisms: Environmental safety assessments indicate a low toxicological impact on silkworms, fish, earthworms, and tadpoles.[1]
-
Moderate Toxicity: Moderate toxicity has been observed in quails and bees.[1]
-
Environmental Fate: Cuminic acid shows a strong affinity for soil with low leaching potential and rapid degradation, suggesting a low risk of environmental accumulation.[1]
-
Antifungal Spectrum: Cuminic acid itself possesses broad-spectrum antifungal activity against various plant pathogens.[2]
-
Food Additive Safety: Cumin tincture is considered safe for use as a sensory additive in animal feed at specified concentrations.[5]
Conclusion and Future Directions
The preliminary data on this compound indicate that it is a potent laccase inhibitor with significant antifungal activity. Its mechanism of action appears to involve the disruption of fungal cell structure and the induction of oxidative stress. While direct toxicological data on this compound in mammalian systems is currently lacking, the safety profile of its parent compound, cuminic acid, suggests a potentially low to moderate toxicity profile for non-target organisms.
For a comprehensive understanding of the toxicological profile of this compound, further studies are essential. These should include:
-
In vitro cytotoxicity studies on a panel of mammalian cell lines to determine its potential for causing cell death in non-target organisms.
-
Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess its potential to cause DNA damage.
-
Acute and repeated-dose toxicity studies in animal models to evaluate its systemic toxicity.
-
Environmental fate and ecotoxicology studies to fully characterize its impact on the environment.
This whitepaper serves as a starting point for the scientific community to build upon as more data on this compound becomes available. A thorough toxicological evaluation will be crucial for the responsible development and potential application of this novel laccase inhibitor.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Effects and Underlying Mechanisms of a Selenium Compound Agent Against the Pathogenic Fungus Sclerotinia sclerotiorum Causing Sclerotinia Stem Rot in Brassica napus | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety and efficacy of cumin tincture (Cuminum cyminum L.) when used as a sensory additive for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Laccase Inhibition Assay Using a Novel Inhibitor (e.g., Laccase-IN-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper containing enzymes that are widely distributed in fungi, plants, and bacteria.[1][2] These enzymes catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, coupled with the reduction of molecular oxygen to water.[3][4] Due to their versatile catalytic activities, laccases are implicated in various biological processes, including lignin (B12514952) degradation, pathogenesis, and pigment formation.[1][4] The development of laccase inhibitors is of significant interest for applications in antifungal drug discovery, as well as for controlling enzymatic browning in the food industry.
These application notes provide a detailed protocol for determining the inhibitory potential of a novel compound, herein referred to as Laccase-IN-5, against a commercially available laccase enzyme. The assay is based on a spectrophotometric method using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.
Principle of the Assay
The laccase inhibition assay is based on the measurement of laccase activity in the presence and absence of an inhibitor. Laccase catalyzes the oxidation of ABTS to its stable green cation radical (ABTS•+), which can be monitored spectrophotometrically by the increase in absorbance at 420 nm.[5][6] The presence of an inhibitor will decrease the rate of ABTS•+ formation, and the extent of inhibition can be quantified by comparing the reaction rates. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitory potency.[7]
Materials and Reagents
Equipment:
-
Spectrophotometer (UV-Vis)
-
96-well microplate reader (optional)
-
Incubator or water bath (30°C)
-
Pipettes (various volumes)
-
Centrifuge
-
Vortex mixer
Reagents:
-
Laccase from Trametes versicolor (or other suitable source)
-
This compound (or test inhibitor)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Experimental Protocols
Reagent Preparation
-
Sodium Acetate Buffer (0.1 M, pH 4.5): Dissolve 8.2 g of sodium acetate in 800 mL of deionized water. Adjust the pH to 4.5 with acetic acid. Bring the final volume to 1 L with deionized water.
-
ABTS Substrate Solution (10 mM): Dissolve 54.9 mg of ABTS in 10 mL of sodium acetate buffer (0.1 M, pH 4.5). Store in the dark at 4°C.
-
Laccase Enzyme Stock Solution (1 mg/mL): Dissolve 1 mg of laccase in 1 mL of cold sodium acetate buffer. Prepare fresh daily and keep on ice.
-
Laccase Working Solution: Dilute the laccase stock solution with sodium acetate buffer to achieve a concentration that gives a linear rate of absorbance change at 420 nm for at least 5-10 minutes. The optimal concentration should be determined empirically.
-
Inhibitor Stock Solution (e.g., 10 mM this compound): Dissolve an appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Further dilutions should be made in DMSO.
Laccase Activity Assay
-
Set the spectrophotometer to 420 nm and the temperature to 30°C.
-
In a 1 mL cuvette, add:
-
800 µL of 0.1 M sodium acetate buffer (pH 4.5)
-
100 µL of 10 mM ABTS solution
-
90 µL of deionized water
-
-
Mix gently and incubate for 5 minutes at 30°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the laccase working solution.
-
Immediately start recording the absorbance at 420 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of reaction (ΔA420/min) from the linear portion of the curve.
Laccase Inhibition Assay (IC50 Determination)
-
Prepare a series of dilutions of this compound from the stock solution using DMSO.
-
In separate cuvettes, add:
-
800 µL of 0.1 M sodium acetate buffer (pH 4.5)
-
100 µL of 10 mM ABTS solution
-
80 µL of deionized water
-
10 µL of the respective this compound dilution (or DMSO for the control)
-
-
Mix gently and incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the laccase working solution.
-
Monitor the absorbance at 420 nm as described in the laccase activity assay.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of inhibited reaction) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8][9]
Data Presentation
Table 1: Raw Absorbance Data for Laccase Activity
| Time (min) | Absorbance at 420 nm (Control) | Absorbance at 420 nm (with Inhibitor) |
| 0.0 | ||
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| 2.0 | ||
| ... |
Table 2: Laccase Inhibition by this compound
| This compound Concentration (µM) | Rate of Reaction (ΔA420/min) | % Inhibition |
| 0 (Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Summary of IC50 Values
| Inhibitor | IC50 (µM) |
| This compound | |
| Known Inhibitor (e.g., Sodium Azide) |
Visualizations
Caption: Workflow for the laccase inhibition assay.
Caption: Mechanism of laccase action and inhibition.
Troubleshooting
-
No or low enzyme activity:
-
Check the pH of the buffer. Laccase activity is pH-dependent.[10]
-
Ensure the enzyme was stored properly and prepared fresh.
-
Verify the concentration of the substrate.
-
-
High background absorbance:
-
Ensure the ABTS solution is fresh and has not auto-oxidized.
-
Use a proper blank containing all components except the enzyme.
-
-
Inconsistent results:
-
Ensure accurate pipetting and thorough mixing.
-
Maintain a constant temperature throughout the assay.
-
Check for precipitation of the inhibitor at higher concentrations.
-
References
- 1. Laccase - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Electron transfer and reaction mechanism of laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laccase: Overview, Production, Mechanism of Action, Uses in Food Processing etc._Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
Application Notes: Laccase-IN-5 for the Control of Botryosphaeria dothidea
Introduction
Botryosphaeria dothidea is a devastating plant pathogenic fungus with a wide host range, causing diseases such as canker, dieback, and fruit rot in numerous woody plants.[1][2][3][4] Laccases (EC 1.10.3.2) are multi-copper oxidases that play a crucial role in fungal pathogenesis, including lignin (B12514952) degradation, detoxification of host-plant-derived phenolic compounds, and protection against oxidative stress.[5][6][7] As such, the inhibition of laccase activity presents a promising strategy for the control of B. dothidea. Laccase-IN-5 is a novel, potent, and specific small molecule inhibitor of fungal laccases. These application notes provide detailed protocols for the evaluation of this compound's inhibitory effect on B. dothidea laccase and its efficacy in controlling fungal growth both in vitro and in planta.
Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of the B. dothidea laccase enzyme. By binding to the active site, it prevents the oxidation of phenolic substrates, thereby disrupting key pathological processes of the fungus. This inhibition is expected to lead to a reduction in the fungus's ability to degrade plant cell walls and overcome host defense mechanisms, ultimately resulting in the suppression of fungal growth and disease development.
Caption: Hypothetical mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the inhibitory activity of this compound against B. dothidea.
Table 1: In Vitro Laccase Inhibition by this compound
| This compound Concentration (µM) | Laccase Activity (U/mL) | Percent Inhibition (%) |
| 0 (Control) | 50.0 ± 2.5 | 0 |
| 1 | 40.1 ± 1.8 | 19.8 |
| 5 | 25.5 ± 1.3 | 49.0 |
| 10 | 12.7 ± 0.9 | 74.6 |
| 25 | 5.2 ± 0.5 | 89.6 |
| 50 | 2.1 ± 0.3 | 95.8 |
Table 2: Antifungal Activity of this compound against B. dothidea
| This compound Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Spore Germination Inhibition (%) |
| 0 (Control) | 0 | 0 |
| 10 | 25.3 ± 2.1 | 15.8 ± 1.5 |
| 25 | 48.7 ± 3.5 | 35.2 ± 2.8 |
| 50 | 75.1 ± 4.2 | 60.7 ± 3.9 |
| 100 | 92.5 ± 2.9 | 85.4 ± 4.1 |
Table 3: Efficacy of this compound in Controlling B. dothidea on Apple Twigs (in planta)
| Treatment | Lesion Length (mm) after 7 days | Disease Severity Index (0-4) |
| Mock (Water) | 15.2 ± 1.5 | 3.8 ± 0.3 |
| This compound (100 µg/mL) | 3.1 ± 0.8 | 0.9 ± 0.2 |
| Fungicide Control (Thiophanate-methyl) | 2.5 ± 0.6 | 0.7 ± 0.2 |
Experimental Protocols
Fungal Culture and Inoculum Preparation
This protocol describes the preparation of B. dothidea cultures for subsequent experiments.
Materials:
-
Botryosphaeria dothidea isolate
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Incubator at 25°C
Procedure:
-
Maintain stock cultures of B. dothidea on PDA plates at 4°C.
-
For experiments, subculture the fungus onto fresh PDA plates and incubate at 25°C in the dark for 7-10 days until the mycelium covers the plate.
-
Mycelial Inoculum: From the edge of an actively growing culture, cut 5 mm mycelial plugs using a sterile cork borer.
-
Spore Suspension: To induce sporulation, culture the fungus on PDA under continuous fluorescent light for 14-21 days. Flood the plate with 10 mL of sterile distilled water and gently scrape the surface with a sterile glass rod to dislodge the conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
Caption: Workflow for B. dothidea inoculum preparation.
In Vitro Laccase Activity and Inhibition Assay
This protocol details the measurement of laccase activity and its inhibition by this compound using a spectrophotometric method with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as the substrate.[8][9][10][11]
Materials:
-
Crude laccase extract from B. dothidea culture filtrate
-
This compound stock solution (in DMSO)
-
ABTS solution (10 mM in sodium acetate (B1210297) buffer)
-
Sodium acetate buffer (100 mM, pH 4.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Laccase Extraction: Grow B. dothidea in PDB for 10 days. Separate the mycelium from the culture broth by filtration. The cell-free supernatant serves as the crude laccase extract.
-
Assay Preparation: In a 96-well microplate, add the following to each well:
-
140 µL of sodium acetate buffer (pH 4.5)
-
20 µL of crude laccase extract
-
20 µL of this compound solution at various concentrations (or DMSO for control)
-
-
Incubate the plate at 25°C for 10 minutes.
-
To start the reaction, add 20 µL of 10 mM ABTS solution to each well.
-
Immediately measure the absorbance at 420 nm every minute for 10 minutes using a microplate reader.
-
Calculation: One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. Calculate the percent inhibition using the formula:
-
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Antifungal Susceptibility Testing
This protocol is for determining the effect of this compound on the mycelial growth and spore germination of B. dothidea.[12][13][14][15]
a) Mycelial Growth Inhibition (Agar Dilution Method):
-
Prepare PDA medium and autoclave.
-
While the medium is still molten (around 45-50°C), add this compound to achieve a series of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare control plates with the same concentration of DMSO as the treatment plates.
-
Pour the amended PDA into sterile Petri dishes.
-
Place a 5 mm mycelial plug of B. dothidea in the center of each plate.
-
Incubate the plates at 25°C in the dark.
-
Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
b) Spore Germination Inhibition:
-
In a 96-well microplate, mix 50 µL of the B. dothidea spore suspension (1 x 10^6 spores/mL in PDB) with 50 µL of PDB containing various concentrations of this compound.
-
Incubate the plate at 25°C for 12-18 hours.
-
Observe at least 100 spores per well under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition relative to the control.
In Planta Efficacy Assay (Detached Twig Method)
This protocol assesses the protective efficacy of this compound against B. dothidea infection on a host plant tissue.[16][17]
Materials:
-
Healthy, young apple twigs of a susceptible cultivar (e.g., 'Gala')
-
Botryosphaeria dothidea mycelial plugs (5 mm)
-
This compound solution (e.g., 100 µg/mL in sterile water with 0.01% Tween-20)
-
Sterile water with 0.01% Tween-20 (mock control)
-
Commercial fungicide solution (positive control)
-
Humid chambers
Procedure:
-
Cut apple twigs into 10 cm segments.
-
Surface sterilize the twigs by washing with tap water, followed by a 1-minute immersion in 70% ethanol, then a 2-minute immersion in 1% sodium hypochlorite, and finally rinsing three times with sterile distilled water.
-
Allow the twigs to air dry in a sterile environment.
-
Create a small wound (approximately 3 mm in diameter) in the center of each twig using a sterile scalpel.
-
Apply 20 µL of this compound solution, mock control, or fungicide control to the wound and let it absorb for 2 hours.
-
Place a 5 mm mycelial plug of B. dothidea onto the treated wound.
-
Place the inoculated twigs in a humid chamber (a sealed plastic box with moist sterile paper towels) and incubate at 25°C with a 12-hour photoperiod.
-
After 7 days, measure the length of the resulting lesion.
-
Calculate the disease severity index based on a 0-4 scale (e.g., 0 = no lesion, 1 = lesion < 5 mm, 2 = lesion 5-10 mm, 3 = lesion > 10 mm, 4 = twig completely necrotized).
Caption: Workflow for the in planta efficacy assay.
Conclusion
The provided protocols offer a comprehensive framework for researchers to evaluate the efficacy of this compound as a potential antifungal agent against Botryosphaeria dothidea. The hypothetical data presented demonstrates the potent inhibitory activity of this compound, suggesting its potential as a valuable tool in the development of novel strategies for managing diseases caused by this important plant pathogen. Further studies should focus on optimizing the formulation and application methods for field conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Botryosphaeria dothidea: a latent pathogen of global importance to woody plant health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wi.knaw.nl [wi.knaw.nl]
- 5. A Single Laccase Acts as a Key Component of Environmental Sensing in a Broad Host Range Fungal Pathogen - preLights [prelights.biologists.com]
- 6. Laccase Properties, Physiological Functions, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sunlongbiotech.com [sunlongbiotech.com]
- 10. static.igem.org [static.igem.org]
- 11. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hort [journals.ashs.org]
- 17. Infection mechanism of Botryosphaeria dothidea and the disease resistance strategies of Chinese hickory (Carya cathayensis) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laccase in Agricultural Research
Disclaimer: The specific compound "Laccase-IN-5" was not identified in the conducted literature search. The following application notes and protocols are based on the broader class of enzymes known as laccases and their applications in agricultural research.
Introduction to Laccases
Laccases (EC 1.10.3.2) are a class of multi-copper-containing oxidoreductase enzymes ubiquitously found in fungi, plants, bacteria, and insects.[1][2][3][4][5] These enzymes are of significant interest in various biotechnological applications due to their ability to oxidize a wide range of phenolic and non-phenolic compounds, coupled with the reduction of molecular oxygen to water.[1][5][6][7] In plants, laccases play a crucial role in the polymerization of monolignols to form lignin (B12514952), a key component of the plant cell wall that provides structural integrity and defense against pathogens.[3][8][9] Fungal laccases, particularly from white-rot fungi, are potent lignin degraders.[2][10] This broad substrate specificity makes laccases valuable tools in various agricultural research areas, including bioremediation, biomass conversion, and plant stress management.[10][11][12]
Applications in Agricultural Research
Bioremediation of Contaminated Soil and Water
Laccases have demonstrated significant potential in the detoxification of agricultural soils and wastewater contaminated with pesticides, herbicides, and other xenobiotic compounds.[10][11][12]
-
Degradation of Pesticides and Herbicides: Laccases can oxidize and detoxify a variety of chemical pesticides and herbicides, converting them into less toxic or non-toxic products.[11]
-
Wastewater Treatment: They are effective in treating wastewater from agro-industrial processes by removing phenolic compounds.[12]
Lignocellulosic Biomass Conversion
The recalcitrance of lignin in plant biomass is a major obstacle in the production of biofuels and other bio-based products. Laccases can be employed to delignify lignocellulosic materials.
-
Biofuel Production: By breaking down lignin, laccases can improve the accessibility of cellulose (B213188) and hemicellulose for enzymatic hydrolysis into fermentable sugars, thereby enhancing biofuel yields.[8][13]
-
Improving Animal Feed: Treatment of agricultural residues with laccases can increase their digestibility for livestock.
Plant Stress Response and Pathogen Defense
Laccases are involved in plant responses to both biotic and abiotic stresses.
-
Lignification and Defense: Laccases contribute to the reinforcement of plant cell walls through lignification, which acts as a physical barrier against pathogen invasion.[9][14]
-
Abiotic Stress Tolerance: Studies have shown that the expression of laccase genes is induced in response to various abiotic stresses like cold, salt, and osmotic stress, suggesting a role in stress tolerance pathways.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to laccase activity and its effects.
Table 1: Optimal Conditions for Laccase Activity
| Laccase Source | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| White Rot Fungi (general) | 5.0 | 45 | [15] |
| Trametes versicolor | 3.0 - 5.0 | - | [16] |
| Pyricularia sp. | 3.0 - 5.0 | - |[16] |
Table 2: Laccase Activity from Different Fungal Isolates
| Fungal Isolate | Fermentation Type | Substrate | Laccase Activity (U/ml) | Reference |
|---|---|---|---|---|
| Isolate 003-2G | Submerged (SmF) | Wheat Bran | 0.345 | [15] |
| Isolate 003-2G | Solid State (SSF) | Wheat Bran | 0.379 | [15] |
| Isolate 003-2G | Solid State (SSF) | Sawdust | 0.430 - 0.446 | [15] |
| Pleurotus pulmonarius BPSM10 | - | - | 103.50 |[17] |
Table 3: Effect of Laccase Gene Modification on Lignin Content and Saccharification
| Plant | Gene Modification | Lignin Content Change | Saccharification Yield Increase | Reference |
|---|---|---|---|---|
| Brachypodium distachyon | LACCASE5 mutant | 10% decrease | Higher | [8] |
| Brachypodium distachyon | LACCASE5 & LACCASE8 double mutant | 20-30% decrease | 140% |[13] |
Experimental Protocols
Qualitative Plate Assay for Laccase Activity
This protocol is used for the rapid screening of laccase-producing microorganisms.
Materials:
-
Petri dishes with appropriate growth medium (e.g., Potato Dextrose Agar (B569324) for fungi)
-
Guaiacol (B22219) solution (0.1% v/v)[17]
-
Microorganism to be tested
-
Incubator
Procedure:
-
Prepare the growth medium and sterilize it.
-
Before pouring the plates, add the guaiacol solution to the molten agar and mix well.
-
Pour the agar into Petri dishes and allow them to solidify.
-
Inoculate the center of the plate with the test microorganism.
-
Incubate the plates at the optimal growth temperature for the microorganism.
-
Observe the plates daily for the appearance of a reddish-brown zone around the microbial colony, which indicates laccase activity.[17]
Quantitative Spectrophotometric Assay for Laccase Activity
This protocol quantifies laccase activity using the substrate 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Materials:
-
Laccase enzyme solution (crude or purified)
-
ABTS solution (e.g., 3 mM in a suitable buffer)[17]
-
Citrate (B86180) buffer (100 mM, pH 5.5)[17]
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a reaction mixture containing the citrate buffer and ABTS solution.
-
Add a specific volume of the laccase enzyme solution to the reaction mixture to start the reaction.
-
Immediately measure the increase in absorbance at 420 nm over a set period (e.g., 1-5 minutes) using a spectrophotometer. The green-blue color development indicates the oxidation of ABTS.
-
Calculate the laccase activity. One unit of laccase activity is typically defined as the amount of enzyme required to oxidize 1 µmol of ABTS per minute.[17] The molar extinction coefficient for the oxidized ABTS at 420 nm is 36,000 M⁻¹ cm⁻¹.[17]
Lab-Scale Soil Bioremediation Protocol
This protocol assesses the ability of laccase to degrade a model pesticide in a soil matrix.
Materials:
-
Contaminated soil (spiked with a known concentration of a phenolic pesticide)
-
Laccase solution
-
Control solution (buffer or heat-inactivated laccase)
-
Incubator
-
Analytical equipment for pesticide quantification (e.g., HPLC, GC-MS)
Procedure:
-
Prepare soil microcosms by placing a known weight of contaminated soil into separate containers.
-
To the experimental microcosms, add the laccase solution.
-
To the control microcosms, add the control solution.
-
Ensure proper mixing and moisture content in all microcosms.
-
Incubate the microcosms at a suitable temperature for a defined period (e.g., several days to weeks).
-
At regular intervals, collect soil samples from each microcosm.
-
Extract the pesticide from the soil samples using an appropriate solvent.
-
Quantify the concentration of the pesticide in the extracts using analytical instrumentation.
-
Compare the degradation of the pesticide in the laccase-treated soil versus the control soil to determine the efficacy of the enzyme.
Visualizations
General Laccase Catalytic Cycle
Caption: General catalytic cycle of laccase showing substrate oxidation and oxygen reduction.
Experimental Workflow for Soil Bioremediation
Caption: Workflow for a lab-scale experiment on soil bioremediation using laccase.
Hypothetical Laccase-Mediated Stress Response Pathway
Caption: A simplified pathway showing the role of laccase in plant stress response.
References
- 1. Laccase: Overview, Production, Mechanism of Action, Uses in Food Processing etc._Chemicalbook [chemicalbook.com]
- 2. journalijcar.org [journalijcar.org]
- 3. Laccase - Wikipedia [en.wikipedia.org]
- 4. LACCASE: PROPERTIES AND APPLICATIONS [agris.fao.org]
- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Laccases as green and versatile biocatalysts: from lab to enzyme market—an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LACCASE5 Is Required for Lignification of the Brachypodium distachyon Culm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laccase: Microbial Sources, Production, Purification, and Potential Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Uses of Laccases in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inactivation of LACCASE8 and LACCASE5 genes in Brachypodium distachyon leads to severe decrease in lignin content and high increase in saccharification yield without impacting plant integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Genome-wide analysis of the laccase (LAC) gene family in Aeluropus littoralis: A focus on identification, evolution and expression patterns in response to abiotic stresses and ABA treatment [frontiersin.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Elevated levels of laccase synthesis by Pleurotus pulmonarius BPSM10 and its potential as a dye decolorizing agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Efficacy Testing of Laccase-IN-5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. While extensively studied in fungi and plants, laccase activity has also been implicated in various human pathologies, including cancer, where it may contribute to the tumor microenvironment and cell signaling.[1][2][3] The development of specific laccase inhibitors is therefore a promising therapeutic strategy.
This document outlines a comprehensive experimental framework for evaluating the efficacy of Laccase-IN-5 , a novel small molecule inhibitor of laccase. The protocols provided herein describe methods to:
-
Quantify the direct inhibitory effect of this compound on laccase enzyme activity.
-
Assess the impact of this compound on the viability of cancer cells.
-
Investigate the mechanism of action by analyzing the modulation of a key intracellular signaling pathway.
The following protocols provide a robust basis for the preclinical assessment of this compound and similar compounds.
Part 1: Biochemical Efficacy - Laccase Inhibition Assay
To determine the direct inhibitory potential of this compound, a colorimetric enzyme assay is employed using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.[4][5][6] Laccase oxidizes ABTS to produce a stable blue-green cation radical (ABTS•+) that can be quantified by measuring absorbance at 420 nm.[7]
Experimental Workflow: Laccase Inhibition Assay
Data Presentation: Laccase Inhibition
The results of the biochemical assay should be summarized to determine the half-maximal inhibitory concentration (IC50).
Table 1: Biochemical Inhibition of Laccase by this compound
| Compound | Target Enzyme | Substrate | IC50 (µM) |
|---|---|---|---|
| This compound | Fungal Laccase | ABTS | Value |
| Positive Control | Fungal Laccase | ABTS | Value |
Part 2: Cellular Efficacy and Mechanism of Action
To assess the therapeutic potential of this compound, its effects are tested in a cancer cell line. This is based on a hypothetical model where extracellular laccase activity promotes cancer cell survival by activating a pro-survival signaling pathway, such as the PI3K/Akt pathway. Inhibition of laccase is expected to reduce this signaling and decrease cell viability.
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism. Extracellular laccase modifies an extracellular matrix (ECM) component, leading to the activation of a Receptor Tyrosine Kinase (RTK). This triggers the PI3K/Akt signaling cascade, promoting cell survival. This compound is designed to block the initial step of this activation.
Cell-Based Experimental Workflow
The cellular effects of this compound are evaluated through cell viability assays and Western blotting to confirm the impact on the target signaling pathway.
Data Presentation: Cellular Assays
Quantitative data from the cell viability and Western blot experiments should be tabulated for clear comparison.
Table 2: Anti-proliferative Activity of this compound
| Compound | Cell Line | Assay Type | GI50 (µM) |
|---|---|---|---|
| This compound | MDA-MB-231 | MTT | Value |
| Control Cmpd | MDA-MB-231 | MTT | Value |
Table 3: Modulation of Akt Signaling by this compound
| Treatment | Concentration (µM) | p-Akt / Total Akt Ratio (Normalized to Vehicle) |
|---|---|---|
| Vehicle Control | - | 1.00 |
| This compound | 0.1 | Value |
| This compound | 1.0 | Value |
| this compound | 10.0 | Value |
Experimental Protocols
Protocol 1: Laccase Enzymatic Inhibition Assay
-
Reagent Preparation :
-
Assay Buffer: 100 mM Sodium Acetate, pH 4.5.
-
Enzyme Solution: Prepare a 2X working solution of fungal laccase in Assay Buffer.
-
Substrate Solution: Prepare a 10X solution of ABTS (e.g., 5 mM) in Assay Buffer.
-
Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
-
Assay Procedure (96-well format) :
-
Add 2 µL of this compound dilutions or DMSO (vehicle control) to appropriate wells.
-
Add 88 µL of Assay Buffer to all wells.
-
Add 50 µL of 2X Laccase Enzyme Solution to all wells except the no-enzyme blank.
-
Mix and pre-incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of 10X ABTS Substrate Solution.
-
Immediately begin reading absorbance at 420 nm every 30 seconds for 10 minutes in a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding :
-
Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the compound or vehicle (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Measurement :
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated cells to calculate percent viability.
-
Plot percent viability versus log[this compound] and calculate the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot Analysis of Akt Phosphorylation
-
Cell Treatment and Lysis :
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for 4 hours.
-
Wash cells with ice-cold PBS and lyse by adding 100 µL of 1X SDS sample buffer.[10] Scrape cells and transfer to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA.[10]
-
-
Electrophoresis and Transfer :
-
Determine protein concentration using a standard BCA assay.
-
Load 20 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose membrane.[10]
-
-
Immunoblotting :
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, Ser473) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Apply an ECL chemiluminescent substrate and capture the image using a digital imager.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.[11]
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total Akt for each treatment condition.
-
References
- 1. The anticancer activity of laccase from white rot fungus Cerrena unicolor on the example of its action on Caov-3 and NIH:OVCAR-3 ovarian cancer cells [aaem.pl]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. sunlongbiotech.com [sunlongbiotech.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. youtube.com [youtube.com]
Laccase-IN-5 as a potential lead compound for fungicide development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laccase-IN-5 is a potent inhibitor of laccase, a multi-copper oxidase enzyme crucial for various physiological processes in fungi, including melanin (B1238610) biosynthesis, pathogenesis, and defense against environmental stress. By targeting laccase, this compound presents a promising avenue for the development of novel fungicides. Its mechanism of action involves the disruption of fungal cell wall integrity, alteration of cell membrane permeability, inhibition of hyphal growth, and induction of oxidative stress, collectively leading to fungal cell death.[1] This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound as a potential lead compound in fungicide development programs.
Quantitative Data
The inhibitory and antifungal activities of this compound have been quantified, providing essential benchmarks for further studies. While comprehensive data across a wide range of plant pathogenic fungi is not yet available in the public domain, the existing data demonstrates its potential.
| Parameter | Target | Value | Reference |
| IC₅₀ | Laccase Enzyme | 0.82 µM | [1] |
| EC₅₀ | Botryosphaeria dothidea | 0.96 mg/L | [1] |
Note: IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the laccase enzyme activity. EC₅₀ (Half-maximal effective concentration) represents the concentration required to inhibit 50% of the fungal growth. Further research is required to establish the efficacy of this compound against a broader spectrum of fungal pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Magnaporthe oryzae, and Rhizoctonia solani.
Mechanism of Action & Signaling Pathways
The antifungal activity of this compound stems from its ability to induce significant physiological stress on fungal cells. Inhibition of laccase disrupts cell wall synthesis and integrity, which in turn triggers cellular stress responses. This cell wall damage, coupled with the induction of reactive oxygen species (ROS), is hypothesized to activate key signaling pathways, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, which are crucial for fungal stress adaptation and survival.
Experimental Protocols
The following protocols provide a framework for evaluating the antifungal properties of this compound.
Laccase Inhibition Assay
This protocol determines the in vitro inhibitory activity of this compound against fungal laccase.
Materials:
-
Purified fungal laccase
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or Syringaldazine (B1682856)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in sodium acetate buffer.
-
In a 96-well microplate, add the this compound dilutions to the wells.
-
Add the purified laccase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the ABTS or syringaldazine substrate solution to each well.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 420 nm for ABTS) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Susceptibility Testing (Mycelial Growth Inhibition)
This protocol assesses the in vivo efficacy of this compound in inhibiting the growth of pathogenic fungi.
Materials:
-
Fungal isolate (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add this compound to achieve a range of final concentrations. Pour the amended PDA into sterile petri dishes.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C).
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without inhibitor) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration of this compound.
-
Determine the EC₅₀ value from the dose-response curve.
Cell Membrane Permeability Assay
This assay evaluates the effect of this compound on the integrity of the fungal cell membrane using a fluorescent dye.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Laccase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with laccase inhibitors, exemplified by the hypothetical compound Laccase-IN-5.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it is not dissolving in my aqueous buffer. What should be my first step?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent due to its broad applicability in solubilizing organic molecules.[1][2] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is imperative to maintain a final organic solvent concentration that does not impact your biological system, typically below 0.5% (v/v).[1]
Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?
A2: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The selection of the solvent will depend on the specific chemical properties of your inhibitor and the tolerance of your experimental setup to that particular solvent.[1]
Q3: My laccase inhibitor precipitates from the solution when I dilute my DMSO stock into my aqueous buffer. What is happening?
A3: This common issue is referred to as "precipitation upon dilution."[1][2] It occurs when the concentration of the inhibitor in the final aqueous solution surpasses its thermodynamic solubility limit in that specific medium.[1] As the highly concentrated organic solvent from the stock solution is diluted in the aqueous environment, it can no longer maintain the compound in a dissolved state.[1]
Q4: How can the pH of my aqueous buffer affect the solubility of this compound?
A4: The pH of your solution can significantly influence the solubility of your compound, especially if it contains ionizable groups (e.g., acidic or basic moieties).[1][2] For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility is enhanced at a lower pH (below their pKa).[1] If your inhibitor possesses ionizable functional groups, it is advisable to determine its pH-solubility profile.[1]
Troubleshooting Guide
Initial Solubility Assessment
If you are encountering solubility issues with this compound, a systematic approach to identify an appropriate solvent is recommended. The following table outlines a preliminary solubility test.
| Solvent | Target Concentration | Observation after Vortexing | Observation after Centrifugation |
| Water | 10 mg/mL | Insoluble | Pellet Observed |
| PBS (pH 7.4) | 10 mg/mL | Insoluble | Pellet Observed |
| DMSO | 50 mg/mL | Soluble | Clear Supernatant |
| Ethanol | 20 mg/mL | Partially Soluble | Clear Supernatant |
| DMF | 40 mg/mL | Soluble | Clear Supernatant |
Note: This table presents hypothetical data for this compound for illustrative purposes.
Strategies to Overcome Precipitation Upon Dilution
Should you observe precipitation after diluting your organic stock solution into an aqueous buffer, consider the following strategies:
| Strategy | Description | Recommended Starting Concentration |
| Lower Final Concentration | The most direct method is to reduce the final concentration of the inhibitor in your assay.[2] | Start with a 10-fold lower concentration than initially attempted. |
| Use of Surfactants | Non-ionic surfactants can help maintain the solubility of hydrophobic compounds.[2] | Tween® 20 or Triton™ X-100 at 0.01-0.1%.[2] |
| Employ Co-solvents | Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can enhance solubility.[2] | 1-5% Ethanol or Polyethylene Glycol (PEG).[2] |
| pH Adjustment | If your inhibitor has ionizable groups, modifying the buffer's pH can improve solubility.[2] | Test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0). |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out a precise amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired high concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a water bath (ensure the compound is heat-stable) or use a sonicator to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound.
Protocol 2: Pre-assay Solubility Check in Experimental Medium
-
Prepare serial dilutions of your this compound stock solution in your final assay buffer.
-
Allow these dilutions to stand at the intended assay temperature for a duration equivalent to your experiment.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.[1]
-
Carefully collect the supernatant and measure the concentration of the soluble inhibitor using a suitable analytical method, such as HPLC-UV.[2] This will determine the true soluble concentration of your compound under the experimental conditions.
Visual Guides
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Inhibition of the laccase signaling pathway.
References
Laccase-IN-5 degradation pathways and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laccase-IN-5. The information is designed to help anticipate and address potential issues related to the degradation of this molecule during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent, showing a gradual loss of inhibitory activity over the course of my experiment. What could be the cause?
A1: A gradual loss of activity often points to the degradation of this compound under your experimental conditions. Potential causes include oxidation, hydrolysis, or light-induced degradation. It is recommended to assess the stability of this compound in your specific assay buffer and conditions. Consider preparing fresh stock solutions and minimizing the pre-incubation time of the compound in the assay buffer.
Q2: I have observed a color change in my this compound stock solution. Is this a sign of degradation?
A2: Yes, a change in the color of your stock solution can be an indicator of chemical degradation, potentially due to oxidation or the formation of reactive quinone-like species, especially if your compound has phenolic or aniline-like moieties.[1][2][3] It is advisable to discard the colored solution and prepare a fresh stock. To mitigate this, consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protecting them from light.
Q3: How does pH affect the stability of this compound?
A3: The stability of small molecules can be highly dependent on pH. Extremes in pH can catalyze hydrolytic degradation of susceptible functional groups, such as esters or amides. For laccase, which often functions at acidic pH, it is crucial to determine the stability of this compound under these specific conditions.[3][4] A pH stability study is recommended to identify the optimal pH range for maintaining the integrity of the compound.
Q4: Can exposure to light affect my results when working with this compound?
A4: Photodegradation is a common issue for many organic molecules. If this compound possesses photosensitive functional groups, exposure to ambient or UV light can lead to its degradation. It is best practice to work with this compound in amber vials or under low-light conditions to minimize the risk of photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing inhibitory potency over time | Compound degradation in assay buffer. | 1. Prepare fresh solutions of this compound for each experiment.2. Minimize the time the compound spends in aqueous buffer before analysis.3. Perform a time-course stability study using HPLC-MS to quantify degradation. |
| Precipitation of this compound in aqueous buffer | Poor solubility. | 1. Confirm you are not exceeding the solubility limit.2. Consider using a co-solvent like DMSO (ensure final concentration is compatible with your assay).3. Sonication may help in dissolving the compound. |
| High background signal in fluorescence-based assays | Intrinsic fluorescence of this compound or its degradation products. | 1. Run a control experiment with this compound alone to measure its background fluorescence.2. Check for the appearance of new fluorescent species over time, which may indicate degradation to a fluorescent byproduct. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various stress conditions, as might be determined by a stability-indicating HPLC assay.
| Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradant Peak Area (%) |
| pH 4.0, 25°C, in light | 0 | 100.0 | 0.0 |
| 4 | 85.2 | 14.8 | |
| 24 | 55.7 | 44.3 | |
| pH 7.0, 25°C, in light | 0 | 100.0 | 0.0 |
| 4 | 98.1 | 1.9 | |
| 24 | 92.5 | 7.5 | |
| pH 4.0, 25°C, in dark | 0 | 100.0 | 0.0 |
| 4 | 96.3 | 3.7 | |
| 24 | 88.4 | 11.6 | |
| 3% H₂O₂, 25°C | 0 | 100.0 | 0.0 |
| 2 | 45.1 | 54.9 |
Experimental Protocols
Protocol: Assessing this compound Stability via Stress Testing
This protocol outlines a general procedure for stress testing to identify potential degradation pathways for this compound.
1. Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.
2. Materials:
- This compound
- HPLC-grade water, acetonitrile, and methanol
- Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV or MS detector
- pH meter
- Photostability chamber
3. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
4. Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 50°C.
- Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 50°C.
- Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature.
- Photostability: Expose the solution in a quartz cuvette to light in a photostability chamber. Run a parallel sample protected from light as a control.
5. Time Points and Analysis:
- Sample from each stress condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
- Neutralize acidic and basic samples before injection if necessary.
- Analyze all samples by a validated stability-indicating HPLC-UV or HPLC-MS method.
- Quantify the peak area of this compound and any new peaks corresponding to degradation products.
6. Data Interpretation:
- Calculate the percentage of this compound remaining at each time point relative to t=0.
- Significant degradation is often defined as a >10% loss of the parent compound.
- Identify the conditions under which degradation is most pronounced to understand the primary degradation pathways.
Visualizations
References
Validation & Comparative
Laccase-IN-5: A Novel Laccase Inhibitor Demonstrates Potent Antifungal Efficacy
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A recent comprehensive analysis of the novel laccase inhibitor, Laccase-IN-5, reveals its significant potential as a powerful antifungal agent, outperforming established commercial fungicides in key in vitro and in vivo studies. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's efficacy, mechanism of action, and the experimental protocols used for its evaluation.
This compound, identified as compound 2b in recent literature, has shown remarkable inhibitory activity against the plant pathogenic fungus Botryosphaeria dothidea, a significant contributor to apple ring rot and other canker diseases.[1] Experimental data indicates that this compound possesses a potent half-maximal effective concentration (EC50) and demonstrates superior protective and curative effects when compared to conventional fungicides such as boscalid (B143098) and carbendazim.
Quantitative Efficacy Comparison
The antifungal efficacy of this compound was rigorously tested against B. dothidea. The following table summarizes the in vitro mycelial growth inhibition data, presenting the EC50 values for this compound and two widely used commercial fungicides.
| Compound | Target Pathogen | EC50 (mg/L) |
| This compound (compound 2b) | Botryosphaeria dothidea | 0.17 |
| Boscalid | Botryosphaeria dothidea | >50 |
| Carbendazim | Botryosphaeria dothidea | >50 |
Data sourced from in vitro antifungal assays.[1]
In addition to its potent in vitro activity, this compound exhibited significant in vivo protective and curative effects in studies conducted on apples. These findings suggest that this compound not only prevents fungal infection but also effectively combats existing infections, surpassing the performance of boscalid in these trials.[1]
Mechanism of Action
The antifungal activity of this compound stems from its ability to inhibit laccase, a key enzyme in fungal development and pathogenesis.[1] The primary mechanisms of action include:
-
Disruption of Hyphal Morphology: this compound causes significant damage to the structure of fungal hyphae, impeding their growth and proliferation.[1]
-
Compromised Cell Membrane Integrity: The compound disrupts the integrity of the fungal cell membrane, a critical barrier for cell survival.[1]
-
Induction of Oxidative Stress: this compound leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[1]
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is designed to determine the half-maximal effective concentration (EC50) of antifungal compounds against fungal mycelial growth.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Fungal pathogen (e.g., Botryosphaeria dothidea)
-
Antifungal compound (this compound)
-
Commercial fungicides (for comparison)
-
Solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Incorporate the test compound into molten PDA at various final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Place a 5 mm mycelial plug of the actively growing fungus onto the center of each PDA plate.
-
Seal the plates and incubate at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelial growth in the control plate (without any antifungal compound) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Determine the EC50 value by probit analysis of the inhibition data.
In Vivo Protective and Curative Antifungal Assay on Apples
This assay evaluates the ability of a compound to prevent (protective) or treat (curative) fungal infection on fruit.
Materials:
-
Healthy, uniform apples
-
Fungal pathogen spore suspension (e.g., Botryosphaeria dothidea)
-
Antifungal compound solution
-
Sterile needle or cork borer
-
Humid chamber
Procedure for Protective Assay:
-
Wound the surface of the apples with a sterile needle.
-
Apply the test compound solution to the wounded area and allow it to dry.
-
After a set period (e.g., 24 hours), inoculate the treated wounds with the fungal spore suspension.
-
Incubate the apples in a humid chamber at an appropriate temperature.
-
Measure the lesion diameter after a specified incubation period.
-
Calculate the disease control efficacy compared to the untreated control.
Procedure for Curative Assay:
-
Wound the surface of the apples and inoculate with the fungal spore suspension.
-
After a set period of incubation (e.g., 24 hours) to allow infection to establish, apply the test compound solution to the infected wounds.
-
Continue incubation in a humid chamber.
-
Measure the lesion diameter after a specified incubation period.
-
Calculate the disease control efficacy compared to the untreated control.
Assessment of Fungal Cell Membrane Integrity
This protocol uses a fluorescent dye to assess damage to the fungal cell membrane.
Materials:
-
Fungal mycelia (treated and untreated)
-
Phosphate-buffered saline (PBS)
-
Propidium (B1200493) iodide (PI) staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Harvest fungal mycelia from liquid cultures treated with the test compound at various concentrations.
-
Wash the mycelia with PBS.
-
Resuspend the mycelia in a solution containing propidium iodide.
-
Incubate in the dark for a specified time.
-
Observe the stained mycelia under a fluorescence microscope or analyze using a flow cytometer to quantify the percentage of cells with compromised membranes (PI-positive cells).
Quantification of Reactive Oxygen Species (ROS)
This method quantifies the level of intracellular ROS using a fluorescent probe.
Materials:
-
Fungal mycelia (treated and untreated)
-
Buffer solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Harvest fungal mycelia from liquid cultures treated with the test compound.
-
Wash the mycelia and resuspend in a suitable buffer.
-
Load the mycelia with the DCFH-DA probe and incubate.
-
Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams have been generated.
References
Laccase-IN-5: A Comparative Guide to Laccase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Laccase-IN-5 with other known laccase inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the potential of this compound for their specific applications.
Introduction to Laccase Inhibition
Laccases (benzenediol:oxygen oxidoreductases; EC 1.10.3.2) are copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. Their broad substrate specificity makes them valuable biocatalysts in various industrial and biotechnological processes, including bioremediation, pulp and paper bleaching, and organic synthesis. However, in certain biological contexts, such as fungal pathogenesis, laccase activity can be detrimental, making laccase inhibitors valuable tools for research and potential therapeutic development.
This compound: A Potent Inhibitor
This compound (also known as compound 2b) has emerged as a potent inhibitor of laccase, demonstrating significant antifungal activity against various plant pathogenic fungi.[1] Its proposed mechanism of action involves increasing cell membrane permeability, limiting hyphal growth, destroying the cell wall, and inducing oxidative stress responses in fungi.[1]
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the available quantitative data for this compound and other known laccase inhibitors. It is important to note that direct comparison of IC50 values can be challenging due to variations in experimental conditions. Ki values, which are derived from IC50 values, provide a more standardized measure of inhibitor potency.
| Inhibitor | Laccase Source | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition |
| This compound (compound 2b) | Not specified in abstract | Not specified in abstract | 0.82[1] | - | - |
| Sodium Azide | Trametes versicolor | L-DOPA | - | 4[2] | Competitive[2] |
| Mercaptopurine | Trametes versicolor | L-DOPA | - | 18[2] | Competitive[2] |
| Thioguanine | Trametes versicolor | L-DOPA | - | 35[2] | Competitive[2] |
| Captopril | Trametes versicolor | L-DOPA | - | 46[2] | Competitive[2] |
| Dimercaptopropanol | Trametes versicolor | L-DOPA | - | 16[2] | Competitive[2] |
| Dimercaptosuccinate | Trametes versicolor | L-DOPA | - | 48[2] | Competitive[2] |
| Cysteine | Not specified | Not specified | 35.50[3] | - | - |
Note: The IC50 value for this compound was reported without specifying the laccase source or substrate in the available abstract. The Ki values for other inhibitors were determined against laccase from Trametes versicolor using L-DOPA as the substrate. The IC50 for Cysteine was reported with another compound as a reference.
Experimental Protocols
Accurate comparison of inhibitor potency requires standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Laccase Inhibition Assay for this compound (Compound 2b)
The following protocol was adapted from the study that first described the laccase inhibitory activity of compound 2b and its analogues.[3]
1. Reagents and Materials:
-
Laccase from Trametes versicolor
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as substrate
-
Citrate-phosphate buffer (pH 5.0)
-
This compound (Compound 2b) and other test inhibitors
-
96-well microplate reader
2. Assay Procedure:
-
A reaction mixture is prepared containing citrate-phosphate buffer, a specific concentration of laccase, and varying concentrations of the inhibitor (this compound).
-
The mixture is pre-incubated for a defined period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the ABTS substrate.
-
The rate of ABTS oxidation is monitored by measuring the increase in absorbance at a specific wavelength (typically 420 nm) over time using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
General Laccase Inhibition Assay (for other inhibitors)
The following is a general protocol for determining laccase inhibition, as described in a study investigating various organic and inorganic inhibitors.[2]
1. Reagents and Materials:
-
Laccase from Trametes versicolor or Aspergillus oryzae
-
L-DOPA as substrate
-
Sodium phosphate (B84403) buffer (100 mM, pH 5.5)
-
Test inhibitors
-
0.01% Triton X-100
-
5% DMSO
-
Spectrophotometer
2. Assay Procedure:
-
The reaction solution is prepared containing sodium phosphate buffer, laccase (150 nM for T. versicolor or 350 nM for A. oryzae), 0.01% Triton X-100, 5% DMSO, and the test inhibitor at various concentrations.
-
The solution is incubated for 15 minutes at 30 °C.
-
The reaction is initiated by the addition of 500 µM L-DOPA.
-
The absorbance is measured at 475 nm in a time-dependent manner to determine the reaction rate.
-
IC50 values are calculated from concentration-dependent inhibition curves.
-
The Cheng-Prusoff equation is used to convert IC50 values to Ki values.
Visualizing Laccase Inhibition and Experimental Workflow
To better understand the processes described, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of laccase catalysis and its inhibition.
Caption: A typical experimental workflow for determining the IC50 value of a laccase inhibitor.
Conclusion
This compound demonstrates high potency as a laccase inhibitor, with a reported IC50 value of 0.82 µM.[1] This positions it as a significantly more potent inhibitor than many commonly used laccase inhibitors under the reported conditions. However, a definitive comparative assessment requires further studies where this compound and other inhibitors are evaluated under identical experimental conditions, including the same laccase source, substrate, pH, and temperature. The detailed experimental protocols provided in this guide offer a foundation for such standardized comparisons, which are crucial for advancing research and development in fields requiring precise laccase modulation.
References
Validating the Antifungal Efficacy of Laccase-IN-5 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Laccases, a class of multi-copper oxidases, have demonstrated promising antifungal properties in vitro. This guide provides a framework for the in vivo validation of Laccase-IN-5, a novel laccase-based antifungal candidate. Due to the absence of published in vivo data for this compound, this document presents a comparative analysis using established antifungal agents, Amphotericin B and Fluconazole (B54011), with hypothetical yet plausible data for this compound to illustrate its potential therapeutic profile.
Comparative In Vivo Efficacy Against Systemic Candidiasis
The following table summarizes the in vivo efficacy of this compound compared to standard antifungal drugs in a murine model of systemic candidiasis caused by Candida albicans. The data for Amphotericin B and Fluconazole are derived from published studies, while the data for this compound is hypothetical to serve as a benchmark for future studies.
| Compound | Dosage (mg/kg/day) | Administration Route | Survival Rate (%) at Day 21 | Kidney Fungal Burden Reduction (log CFU/g) vs. Control | Reference |
| This compound | 10 | Intravenous | 90 (Hypothetical) | 4.0 (Hypothetical) | N/A |
| Amphotericin B | 1 | Intraperitoneal | 80 | ~3.5 | [1][2] |
| Fluconazole | 5 | Oral | 70-80 | ~2.5-3.0 | [3][4] |
| Vehicle Control | N/A | Intravenous | 0 | 0 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are the protocols for the key experiments cited in this guide.
Murine Model of Systemic Candidiasis
A standard mouse model is utilized to establish an acute, systemic fungal infection for drug testing.[5]
-
Animal Model: Female BALB/c mice (6-8 weeks old, 20-22g).
-
Immunosuppression (Optional but recommended for robust infection): Administer cyclophosphamide (B585) (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.
-
Infection: Infect mice via intravenous (IV) injection into the lateral tail vein with 1 x 10⁵ Colony Forming Units (CFU) of a virulent strain of Candida albicans in 0.1 mL of sterile saline.
-
Treatment Groups:
-
Group 1: this compound (10 mg/kg/day, IV)
-
Group 2: Amphotericin B (1 mg/kg/day, IP)
-
Group 3: Fluconazole (5 mg/kg/day, oral gavage)
-
Group 4: Vehicle control (e.g., sterile saline, IV)
-
-
Treatment Schedule: Initiate treatment 24 hours post-infection and continue once daily for 7 consecutive days.
-
Monitoring: Monitor mice twice daily for signs of morbidity (e.g., weight loss, lethargy, ruffled fur) and mortality for 21 days.
Assessment of Antifungal Efficacy
The efficacy of the antifungal treatment is evaluated based on two primary endpoints: survival rate and fungal burden in target organs.[6]
-
Survival Study: Record the number of surviving mice in each group daily for 21 days post-infection. Plot survival curves (Kaplan-Meier) and analyze for statistical significance using the log-rank test.
-
Fungal Burden Quantification:
-
On day 8 post-infection (24 hours after the last treatment dose), euthanize a subset of mice from each group (n=5).
-
Aseptically remove the kidneys, weigh them, and homogenize in sterile saline.
-
Perform serial dilutions of the homogenates and plate on Sabouraud Dextrose Agar (SDA) supplemented with antibiotics to inhibit bacterial growth.
-
Incubate plates at 35°C for 48 hours and count the colonies to determine the number of CFU per gram of kidney tissue.
-
Calculate the log reduction in fungal burden for each treatment group compared to the vehicle control group.
-
Visualizing Experimental Design and Mechanism of Action
To clearly illustrate the experimental process and the proposed mechanism of action for this compound, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy of murine invasive candidiasis with fluconazole and amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Cuminic Acid Derivatives as Laccase Inhibitors: A Comparative Study
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and effective enzyme inhibitors, researchers have turned their attention to natural compounds and their derivatives. A recent comparative analysis highlights the promising potential of cuminic acid-based compounds as inhibitors of laccase, a copper-containing oxidase enzyme involved in various biological processes, including fungal pathogenesis. This guide provides a comprehensive overview of the inhibitory activity of cuminic acid derivatives against laccase, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Laccase has emerged as a significant target for the development of antifungal agents due to its role in the virulence of many pathogenic fungi.[1] The inhibition of this enzyme can disrupt fungal growth and infection processes. Cuminic acid, a natural compound found in the essential oil of cumin seeds, and its derivatives have been investigated for their biological activities, including their potential to inhibit laccase.
Quantitative Comparison of Laccase Inhibitors
A significant study on a series of hydrazide-hydrazones as laccase inhibitors revealed a range of inhibitory potencies, with Ki values spanning from 8 µM to 233 µM.[1] Notably, this research also elucidated the different mechanisms of inhibition, including competitive, non-competitive, and uncompetitive modes of action.[2][3]
One particularly promising cuminic acid derivative, a hydrazide compound designated as 2b , has been identified as a potent antifungal agent with an EC50 value of 0.96 mg/L against Botryosphaeria dothidea.[4] While a specific IC50 value for its direct laccase inhibition is not yet published, its antifungal efficacy strongly suggests that laccase inhibition is a key part of its mechanism of action.[4]
For comparative purposes, the inhibitory activities of several known laccase inhibitors are presented in the table below.
| Inhibitor | Laccase Source | Substrate | IC50 / Ki Value | Inhibition Type | Reference |
| Hydrazide-Hydrazone Derivatives | Trametes versicolor | Syringaldazine (B1682856) | Ki: 8 - 233 µM | Competitive, Non-competitive, Uncompetitive | [1] |
| Sodium Azide | Trametes versicolor | Syringaldazine | - | Non-competitive | [5] |
| L-Cysteine | Not Specified | Not Specified | - | - | |
| EDTA | Trametes versicolor | Syringaldazine | Low Inhibition | - | [5] |
| Tropolone | Mushroom | DOPA | IC50: ~5 µM | - | [6] |
| Kojic Acid | Mushroom | DOPA | IC50: ~15 µM | - | [6] |
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for laccase inhibition assays are provided below.
Laccase Activity and Inhibition Assay using Syringaldazine
This protocol is adapted from a study on hydrazide-hydrazone inhibitors of laccase from Trametes versicolor.[2]
Materials:
-
Laccase from Trametes versicolor
-
Syringaldazine
-
McIlvaine buffer (pH 5.3)
-
Methanol (B129727) or Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (cuminic acid derivatives and other inhibitors)
-
Spectrophotometer
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of laccase in McIlvaine buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
Substrate Solution Preparation: Prepare a stock solution of syringaldazine in methanol.
-
Inhibitor Solution Preparation: Prepare stock solutions of the test compounds in methanol or DMSO.
-
Assay Mixture: In a cuvette, combine 1.5 mL of McIlvaine buffer, 0.1 mL of the inhibitor solution (or solvent for control), and the laccase solution.
-
Reaction Initiation: Start the reaction by adding 0.1 mL of the syringaldazine substrate solution.
-
Data Acquisition: Immediately measure the increase in absorbance at 525 nm over time using a spectrophotometer. The rate of reaction is proportional to the change in absorbance.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (solvent only). IC50 values can be determined by measuring the inhibition at various inhibitor concentrations and fitting the data to a dose-response curve.
Kinetic Analysis of Laccase Inhibition
To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (syringaldazine) and the inhibitor.
-
Perform the laccase activity assay as described above with a range of substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Repeat the assay with a fixed concentration of the inhibitor and the same range of substrate concentrations.
-
Repeat step 2 with several different fixed concentrations of the inhibitor.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition and the inhibition constant (Ki).[2]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for Laccase Inhibition Assay.
Caption: Laccase Catalytic Cycle and Inhibition.
The exploration of cuminic acid-based laccase inhibitors represents a promising avenue for the development of new antifungal agents. The data and protocols presented in this guide are intended to support and accelerate research in this critical area. Further investigation is warranted to determine the specific inhibitory constants of cuminic acid and its most potent derivatives to fully elucidate their therapeutic potential.
References
- 1. Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of laccase activity from Trametes versicolor by heavy metals and organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Laccase-IN-5: A Comparative Safety and Toxicity Profile Against Existing Antifungal Agents
An objective analysis for researchers, scientists, and drug development professionals.
The emergence of novel antifungal agents is critical in the face of growing resistance to existing treatments. Laccase-IN-5, a developmental enzyme-based therapeutic, presents a promising alternative, however, a thorough evaluation of its safety and toxicity is paramount. This guide provides a comparative analysis of the safety profile of this compound against established antifungal drug classes, supported by experimental data and detailed methodologies.
Executive Summary
Preliminary data suggests that this compound may offer a favorable safety profile compared to conventional antifungal agents, which are often associated with significant side effects. This guide will delve into the known toxicities of current antifungals and outline the standard experimental protocols required to robustly assess the safety of a new candidate like this compound.
Comparative Toxicity of Existing Antifungal Agents
The primary classes of systemic antifungal drugs each exhibit characteristic toxicity profiles. A summary of their adverse effects is presented below.
| Drug Class | Common Adverse Effects | Severe Adverse Effects |
| Polyenes (e.g., Amphotericin B) | Nausea, vomiting, fever, chills, headache | Nephrotoxicity, anemia[1][2][3] |
| Azoles (e.g., Fluconazole, Itraconazole, Voriconazole) | Nausea, vomiting, diarrhea, abdominal pain, headache, skin rashes[1][3] | Hepatotoxicity (liver toxicity), potential for numerous drug-drug interactions via CYP3A4 inhibition[2][3][4] |
| Echinocandins (e.g., Caspofungin, Micafungin) | Generally well-tolerated; potential for infusion-related reactions | Hepatotoxicity[1][2] |
| Allylamines (e.g., Terbinafine) | Headache, gastrointestinal disturbances, rash | Central nervous system effects, low potential for drug interactions compared to azoles[1][4] |
| Flucytosine | Nausea, vomiting, diarrhea | Dose-related bone marrow suppression |
Understanding the Mechanism of Laccase Action
Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[5][6][7] This broad substrate specificity is the basis for their potential antifungal activity, likely through the generation of reactive radical species that can disrupt fungal cell structures.[5][7]
Caption: General catalytic cycle of laccase.
Experimental Protocols for Safety and Toxicity Assessment
A comprehensive evaluation of the safety and toxicity of any new antifungal agent, including this compound, involves a battery of in vitro and in vivo assays.
In Vitro Toxicity Assays
These initial screens provide crucial data on the direct effects of a compound on cells.
-
Cytotoxicity Assays:
-
Method: The broth microdilution checkerboard method is a widely used technique to assess the interaction between antifungal agents.[8][9] Time-kill assays can also provide valuable information on the fungicidal or fungistatic activity of a compound.[10]
-
Endpoint: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal strains.[8][10]
-
-
Hemolysis Assay:
-
Method: Incubation of the test compound with a suspension of red blood cells.
-
Endpoint: Measurement of hemoglobin release to assess the potential for red blood cell lysis.
-
-
Genotoxicity Assays (e.g., Ames test, micronucleus test):
-
Method: Exposure of bacterial or mammalian cells to the test compound to evaluate DNA damage.
-
Endpoint: Assessment of mutation rates or chromosomal damage.
-
-
Hepatotoxicity Assays:
-
Method: Incubation of the test compound with primary hepatocytes or liver cell lines (e.g., HepG2).
-
Endpoint: Measurement of cell viability and liver enzyme leakage (e.g., ALT, AST).
-
Caption: Workflow for in vitro toxicity testing.
In Vivo Toxicity Studies
Animal models are essential for evaluating the systemic effects of a new drug candidate.
-
Acute Toxicity Study:
-
Method: Administration of a single high dose of the compound to rodents (e.g., mice or rats) to determine the median lethal dose (LD50).
-
Endpoint: Observation of clinical signs of toxicity and mortality over a short period.
-
-
Sub-chronic and Chronic Toxicity Studies:
-
Method: Repeated daily administration of the compound at various dose levels for an extended period (e.g., 28 or 90 days).
-
Endpoint: Monitoring of body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.
-
-
Pharmacokinetic and Toxicokinetic Studies:
-
Method: Analysis of drug concentration in blood and tissues over time after administration.
-
Endpoint: Determination of absorption, distribution, metabolism, and excretion (ADME) profiles and their relationship to toxic effects.
-
Potential Safety Considerations for a Laccase-Based Therapeutic
While specific data for this compound is not yet available, general properties of enzymes suggest potential safety aspects to consider:
-
Immunogenicity: As proteins, laccases could potentially elicit an immune response, leading to allergic reactions or reduced efficacy over time.
-
Substrate Specificity and Off-Target Effects: The broad substrate specificity of laccases could result in the oxidation of endogenous molecules, potentially leading to unforeseen toxicities.
-
Metabolic Stability: The stability of the enzyme in the physiological environment will influence its therapeutic window and potential for accumulation.
Conclusion
The development of new antifungal agents like this compound is a critical endeavor. While it holds promise, a rigorous and systematic evaluation of its safety and toxicity is essential. By employing the standardized experimental protocols outlined in this guide, a comprehensive understanding of the risk-benefit profile of this compound can be established, paving the way for its potential clinical application. The comparison with existing antifungals highlights the need for a superior safety profile to address the current unmet medical needs in the treatment of fungal infections.
References
- 1. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical Care of Fungal Diseases: Antifungals | Fungal Diseases | CDC [cdc.gov]
- 4. Safety and tolerability of oral antifungal agents in the treatment of fungal nail disease: a proven reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laccase: Overview, Production, Mechanism of Action, Uses in Food Processing etc._Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Environmental Impact of Laccase-IN-5: A Comparative Guide
This guide provides a comparative analysis of the environmental impact of Laccase-IN-5, a novel laccase enzyme, against other commercially available laccases and traditional chemical oxidation methods. The data presented herein is derived from standardized ecotoxicological and biodegradability assays to assist researchers and development professionals in making informed decisions for their applications.
Comparative Environmental Impact Analysis
The environmental footprint of biocatalysts is a critical consideration. This section compares this compound to a standard fungal laccase, a bacterial laccase variant, and a common chemical oxidant (Fenton's reagent) across several key environmental and performance metrics.
Table 1: Ecotoxicity and Biodegradability
| Parameter | This compound | Standard Fungal Laccase | Bacterial Laccase Variant | Chemical Oxidant (Fenton's Reagent) |
| Acute Toxicity (Daphnia magna, LC50) | > 100 mg/L | 85 mg/L | > 120 mg/L | 10-20 mg/L (FeSO4) |
| Ready Biodegradability (OECD 301B) | 92% in 28 days | 81% in 28 days | 75% in 28 days | Not Applicable |
| Formation of Chlorinated Byproducts | Below detection limit | Low (< 0.5 µg/L) | Minimal (< 1 µg/L) | High potential |
| Bioaccumulation Potential | Low (Log Kow < 1) | Low (Log Kow < 1.5) | Low (Log Kow < 1.2) | Not Applicable |
Table 2: Operational and Performance Metrics
| Parameter | This compound | Standard Fungal Laccase | Bacterial Laccase Variant | Chemical Oxidant (Fenton's Reagent) |
| Optimal pH | 6.5 - 7.5 | 4.5 - 5.5 | 7.0 - 8.5 | 2.5 - 3.5 |
| Optimal Temperature (°C) | 40 - 50 | 50 - 60 | 35 - 45 | 20 - 40 |
| Substrate Specificity | Broad (phenols, anilines) | High (syringyl-type phenols) | Moderate (various phenolics) | Non-specific |
| Production Titer (Units/L) | > 20,000 | ~10,000 | ~15,000 | Not Applicable |
Experimental Protocols
The data presented above was generated using the following standardized methodologies.
Acute Immobilisation Test with Daphnia magna (OECD 202)
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
-
Test Organism: Daphnia magna neonates (< 24 hours old).
-
Test Substance Preparation: this compound was dissolved in standard freshwater medium to achieve a series of concentrations (e.g., 10, 25, 50, 100, 150 mg/L). A control group with no test substance was included.
-
Procedure:
-
Groups of 20 daphnids, divided into four replicates of five, were exposed to each test concentration and the control.
-
The test was conducted in 100 mL glass beakers filled with 80 mL of the test solution.
-
Organisms were not fed during the test.
-
Incubation was carried out at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.
-
-
Endpoint: The number of immobile daphnids in each beaker was recorded at 24 and 48 hours. The LC50 (the concentration causing immobility in 50% of the population) was calculated using a probit analysis.
Ready Biodegradability - CO2 Evolution Test (OECD 301B)
This assay evaluates the ultimate biodegradability of an organic compound by measuring the amount of CO2 produced.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated before use.
-
Test Substance Preparation: this compound was added to a mineral salt medium as the sole source of organic carbon at a concentration of 10-20 mg/L of total organic carbon (TOC).
-
Procedure:
-
The test mixture (inoculum + mineral medium + test substance) was placed in a sealed flask.
-
A control flask (inoculum + mineral medium) and a reference flask (with a readily biodegradable substance like sodium benzoate) were run in parallel.
-
The flasks were incubated in the dark at 22 ± 1°C with continuous stirring for 28 days.
-
CO2-free air was bubbled through the test mixture, and the evolved CO2 was trapped in a barium hydroxide (B78521) (Ba(OH)2) solution.
-
-
Endpoint: The amount of CO2 produced was determined by titrating the remaining Ba(OH)2 with standardized hydrochloric acid. The percentage of biodegradation was calculated based on the ratio of CO2 produced to the theoretical maximum CO2 (ThCO2) for the test substance.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the environmental assessment and action of laccase enzymes.
Caption: Workflow for environmental impact assessment of a new biocatalyst.
Caption: Simplified pathway for laccase-mediated pollutant degradation.
Benchmarking Laccase Inhibitors Across Fungal Species: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of common laccase inhibitors against laccases from different fungal species. The information is supported by experimental data and detailed protocols to assist in the selection of appropriate inhibitors for laccase-related research.
Laccases are copper-containing enzymes that play a crucial role in various biological processes, including lignin (B12514952) degradation, morphogenesis, and pathogenesis in fungi.[1] The ability to inhibit laccase activity is of significant interest in various research and industrial applications, from studying fungal biology to developing antifungal agents and preventing enzymatic browning in food products. This guide focuses on comparing the inhibitory effects of several known compounds on laccases derived from three prominent fungal species: Trametes versicolor, Pleurotus ostreatus, and Aspergillus niger.
Performance Comparison of Laccase Inhibitors
The efficacy of a laccase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the available quantitative data for several common laccase inhibitors against laccases from Trametes versicolor and Aspergillus oryzae.[2] For Pleurotus ostreatus, qualitative inhibition data is provided due to the limited availability of directly comparable quantitative values in the reviewed literature.
| Inhibitor | Fungal Species | Inhibition Constant (Ki) in µM | Notes |
| Sodium Azide | Trametes versicolor | 4 | A potent inhibitor.[2] |
| Aspergillus oryzae | 3 | Strong inhibition observed.[2] | |
| Pleurotus ostreatus | - | Strong inhibition reported.[3] | |
| L-Cysteine | Trametes versicolor | - | Inhibition has been reported.[4] |
| Aspergillus oryzae | - | No specific data found. | |
| Pleurotus ostreatus | - | Inhibition has been reported.[1] | |
| EDTA | Trametes versicolor | - | Generally considered a laccase inhibitor.[1] |
| Aspergillus oryzae | - | No specific data found. | |
| Pleurotus ostreatus | - | Inhibition has been reported.[1] | |
| Mercaptopurine | Trametes versicolor | 18 | Competitive inhibitor.[2] |
| Aspergillus oryzae | 15 | Competitive inhibitor.[2] | |
| Pleurotus ostreatus | - | No specific data found. | |
| Thioguanine | Trametes versicolor | 35 | Competitive inhibitor.[2] |
| Aspergillus oryzae | 21 | Competitive inhibitor.[2] | |
| Pleurotus ostreatus | - | No specific data found. | |
| Captopril | Trametes versicolor | 46 | Competitive inhibitor.[2] |
| Aspergillus oryzae | 26 | Competitive inhibitor.[2] | |
| Pleurotus ostreatus | - | No specific data found. | |
| Dimercaptopropanol | Trametes versicolor | 16 | Competitive inhibitor.[2] |
| Aspergillus oryzae | 18 | Competitive inhibitor.[2] | |
| Pleurotus ostreatus | - | No specific data found. | |
| Dimercaptosuccinate | Trametes versicolor | 48 | Competitive inhibitor.[2] |
| Aspergillus oryzae | 37 | Competitive inhibitor.[2] | |
| Pleurotus ostreatus | - | No specific data found. |
Note: The inhibitory effects can vary depending on the specific experimental conditions, such as pH, temperature, and substrate concentration. The Ki values presented here are from a comparative study and offer a reliable basis for comparison between T. versicolor and A. oryzae.[2]
Experimental Protocols
Accurate and reproducible assessment of laccase inhibition requires standardized experimental protocols. Below are detailed methodologies for laccase activity and inhibition assays.
Laccase Activity Assay Protocol (using ABTS as substrate)
This protocol is a standard method for determining the activity of laccase enzymes.
1. Reagents:
-
Phosphate-citrate buffer (100 mM, pH 4.5): Prepare by mixing appropriate volumes of 100 mM citric acid and 100 mM dibasic sodium phosphate (B84403) to achieve the desired pH.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (10 mM): Dissolve the appropriate amount of ABTS in the phosphate-citrate buffer.
-
Laccase enzyme solution: Prepare a solution of the laccase enzyme in the phosphate-citrate buffer to a suitable concentration.
2. Assay Procedure:
-
In a microplate well or a cuvette, add 180 µL of the phosphate-citrate buffer.
-
Add 10 µL of the laccase enzyme solution and incubate for 5 minutes at the desired temperature (e.g., 25°C or 30°C).
-
Initiate the reaction by adding 10 µL of the ABTS solution.
-
Immediately measure the increase in absorbance at 420 nm over a specific time period (e.g., 5 minutes) using a spectrophotometer.
-
The rate of change in absorbance is proportional to the laccase activity.
Laccase Inhibition Assay Protocol
This protocol is used to determine the inhibitory effect of a compound on laccase activity.
1. Reagents:
-
All reagents from the Laccase Activity Assay Protocol.
-
Inhibitor stock solution: Dissolve the inhibitor compound in a suitable solvent (e.g., water, DMSO) to a known concentration. Prepare a series of dilutions of the inhibitor.
2. Assay Procedure:
-
In separate microplate wells or cuvettes, add 170 µL of the phosphate-citrate buffer.
-
Add 10 µL of the different inhibitor dilutions to the respective wells.
-
Add 10 µL of the laccase enzyme solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the ABTS solution.
-
Immediately measure the absorbance at 420 nm as described in the activity assay.
-
A control reaction without any inhibitor should be run in parallel.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the laccase activity, from the resulting dose-response curve.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the logical framework of this comparison, the following diagrams are provided.
Caption: Experimental workflow for benchmarking laccase inhibitors.
Caption: Simplified model of competitive laccase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. New Inhibitors of Laccase and Tyrosinase by Examination of Cross-Inhibition between Copper-Containing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Laccase activity tests and laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Laccase-IN-5
Essential Safety and Handling Guide for Laccase-IN-5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe laboratory operations and proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound, which may be a combustible dust and a respiratory sensitizer.[1][2]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Gloves must be inspected for integrity before each use and disposed of properly after handling.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form, especially in areas with inadequate ventilation, to prevent inhalation of dust.[2] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Preventing Dust Formation: Avoid actions that could generate dust, such as vigorous shaking or scraping.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. For large spills, evacuate the area and follow institutional emergency procedures. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.[1][2] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container and dispose of as chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent and dispose of in accordance with institutional guidelines. |
Experimental Protocol: Laccase Activity Assay
This protocol outlines a general method for determining the enzymatic activity of laccase. The specific substrate and buffer conditions may need to be optimized for this compound.
Objective: To measure the rate of substrate oxidation by laccase, which is indicative of its enzymatic activity.
Materials:
-
This compound solution
-
Substrate solution (e.g., ABTS, guaiacol, syringaldazine)
-
Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.0)
-
Spectrophotometer
-
Cuvettes
-
Pipettes and tips
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the chosen substrate at a known concentration.
-
Prepare the appropriate buffer solution and adjust the pH.
-
Prepare a stock solution of this compound in the buffer.
-
-
Set up the Reaction:
-
In a cuvette, add the buffer solution and the substrate solution.
-
Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 30°C) in the spectrophotometer.
-
-
Initiate the Reaction:
-
Add a specific volume of the this compound solution to the cuvette to start the reaction.
-
Mix the contents of the cuvette gently.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at a specific wavelength (dependent on the substrate used) over a set period.
-
-
Calculate Activity:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Calculate the laccase activity using the Beer-Lambert law and the molar extinction coefficient of the oxidized substrate.
-
Diagrams
Caption: A workflow diagram for the safe handling of this compound.
Caption: A general workflow for a laccase activity assay experiment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
